N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide
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Description
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C13H17N3O5S and its molecular weight is 327.36. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Approaches for Primary Hyperoxaluria
Primary hyperoxaluria type 1 (PH1) is a genetic disorder leading to the overproduction of oxalate, causing kidney stones and kidney failure. Innovative therapies include ribonucleic acid interference (RNAi) therapeutics targeting liver enzymes to reduce oxalate production. Lumasiran and Nedosiran are highlighted for their effectiveness in reducing urinary oxalate excretion, offering a potential reduction in the morbidity associated with PH1 without the need for organ transplantation (Dejban & Lieske, 2022).
Antimicrobial and Antiviral Applications
Nitazoxanide (NTZ), an orally active drug, demonstrates wide-ranging applications against various infections. Its antimicrobial and antiviral activities are attributed to its interference with the pyruvate-ferredoxin oxidoreductase (PFOR) enzyme, essential for anaerobic energy metabolism in pathogens. NTZ shows efficacy against cryptosporidiosis, hepatitis B and C, ovarian cancer, viral infections, and helicobacter infection, suggesting its versatile role in treating infectious diseases (Bharti et al., 2021).
Oxazolidinones in Antimicrobial Therapy
Oxazolidinones, a novel class of synthetic antimicrobial agents, exhibit unique mechanisms of protein synthesis inhibition, targeting resistant bacterial strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a clinically developed oxazolidinone, showcases favorable pharmacokinetics and a broad spectrum of activity against gram-positive pathogens, representing a promising alternative for treating serious infections caused by resistant bacteria (Diekema & Jones, 2000).
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c17-8-6-14-12(18)13(19)15-10-2-4-11(5-3-10)16-7-1-9-22(16,20)21/h2-5,17H,1,6-9H2,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKANJFZJLSKOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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